
Nemazoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nemazoline hydrochloride is a chemical compound known for its use as a nasal decongestant. It exhibits alpha 1-agonist and alpha 2-antagonist activity, making it effective in reducing nasal congestion. This compound has been found to be more effective and longer-lasting than oxymetazoline in both in-vitro and in-vivo studies on canine nasal mucosa .
Vorbereitungsmethoden
Die Herstellung von Nemazolinhydrochlorid umfasst verschiedene synthetische Verfahren und Reaktionsbedingungen. Ein Verfahren beinhaltet die Verwendung von Alpha-Naphthylessigsäure, Ethylendiamin und Aceton als Rohstoffe. Das Verfahren beinhaltet eine Kondensation, Cyclisierung und Salifizierung zur Herstellung von 4, 5-Dihydro-2-(1-Naphthylmethyl)-1H-imidazolhydrochlorid . Ein anderes Verfahren verwendet einen schwefelhaltigen Katalysator wie Schwefelkohlenstoff, Natriumsulfid oder Thioharnstoff zur Synthese von Nemazolin, gefolgt von einfachen Salifizierungs- und Umkristallisationsprozessen, um Nemazolinhydrochlorid mit hoher Ausbeute und Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Nemazolinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion kann mit Halogenierungsmitteln wie Chlor oder Brom stattfinden. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Nemazoline hydrochloride acts primarily by stimulating alpha-1 adrenergic receptors, leading to vasoconstriction in the nasal mucosa. This action reduces blood flow to the area, thereby decreasing swelling and congestion. Additionally, its alpha-2 antagonist properties may contribute to prolonged effects by counteracting potential feedback mechanisms that could limit its efficacy.
Clinical Applications
-
Nasal Decongestion
- Indications : Nemazoline is indicated for the temporary relief of nasal congestion associated with conditions such as:
- Common cold
- Allergic rhinitis
- Sinusitis
- Mechanism : By narrowing blood vessels in the nasal passages, it alleviates swelling and facilitates easier breathing.
- Indications : Nemazoline is indicated for the temporary relief of nasal congestion associated with conditions such as:
- Comparison with Other Decongestants
- Safety and Tolerability
Case Study: Efficacy in Canine Models
A study evaluated the effectiveness of nemazoline compared to oxymetazoline on canine nasal mucosa. The results demonstrated that nemazoline provided superior decongestion with a longer-lasting effect, highlighting its potential for clinical use beyond human applications .
Clinical Trials
Several clinical trials have assessed the efficacy of nemazoline in human subjects:
- A randomized controlled trial showed significant improvement in nasal airflow and patient-reported outcomes in individuals using nemazoline compared to placebo.
- Side effects were minimal, primarily involving local irritation at the site of administration.
Data Table: Comparative Efficacy of Nasal Decongestants
Decongestant | Mechanism of Action | Duration of Action | Side Effects |
---|---|---|---|
Nemazoline | Alpha-1 agonist | Long-lasting | Minimal local irritation |
Oxymetazoline | Alpha-1 agonist | Moderate | Local irritation, rebound congestion |
Xylometazoline | Alpha-1 agonist | Moderate | Local irritation |
Wirkmechanismus
Nemazoline hydrochloride exerts its effects by stimulating alpha adrenergic receptors in arterioles, leading to vasoconstriction and decreased congestion at the site of administration. This mechanism involves the release of norepinephrine in sympathetic nerves, which binds to alpha adrenergic receptors and causes vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
Nemazolinhydrochlorid wird oft mit anderen Nasensprays wie Oxymetazolin und Naphazolin verglichen. Während alle diese Verbindungen eine Alpha-adrenerge Aktivität zeigen, zeichnet sich Nemazolinhydrochlorid durch seine länger anhaltende Wirkung und höhere Wirksamkeit bei der Reduzierung von verstopfter Nase aus . Ähnliche Verbindungen umfassen:
- Oxymetazolin
- Naphazolin
- Phenylephrin
Die einzigartige Kombination aus Alpha-1-Agonisten- und Alpha-2-Antagonistenaktivität von Nemazolinhydrochlorid unterscheidet es von diesen ähnlichen Verbindungen .
Biologische Aktivität
Nemazoline hydrochloride, also known as naphazoline hydrochloride, is a sympathomimetic agent primarily used as a topical decongestant. It acts mainly on alpha-adrenergic receptors, leading to vasoconstriction and reduced swelling in nasal passages and conjunctival tissues. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound exerts its effects primarily through the activation of alpha-adrenergic receptors (α1 and α2). The binding of norepinephrine to these receptors results in:
- Vasoconstriction : This is the primary mechanism leading to reduced blood flow and swelling in the nasal mucosa.
- Decreased secretion : By constricting blood vessels, nemazoline reduces the secretion of mucus in the nasal passages and eyes, alleviating symptoms of congestion and redness.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates several important characteristics:
- Absorption : It is lipophilic and weakly basic, allowing for significant absorption through mucosal surfaces. Its bioavailability from the gastrointestinal tract is high .
- Distribution : Nemazoline can cross the blood-brain barrier due to its lipophilic nature, which may lead to central nervous system effects .
- Metabolism : Limited data suggest that nemazoline undergoes hepatic metabolism, with a substantial portion excreted unchanged in urine .
- Half-life : While specific half-life data for nemazoline are sparse, similar imidazoline compounds exhibit half-lives ranging from 2 to 12 hours .
Adverse Effects
Long-term use of nemazoline can lead to rebound congestion (rhinitis medicamentosa), characterized by worsening nasal congestion upon cessation of the drug. Other potential side effects include:
- CNS Effects : Drowsiness or sedation due to central nervous system penetration.
- Cardiovascular Effects : Elevated blood pressure or heart rate due to systemic vasoconstriction.
Case Study 1: Efficacy in Allergic Rhinitis
A study demonstrated that this compound effectively reduced nasal congestion in patients with allergic rhinitis. Patients reported significant improvement in symptoms within 15 minutes of administration, lasting up to 8 hours .
Case Study 2: Naphazoline and Eye Drops
In a clinical trial involving naphazoline-containing eye drops for allergic conjunctivitis, patients experienced rapid relief from redness and swelling. The study highlighted the importance of dosage accuracy in achieving therapeutic effects while minimizing side effects .
Research Findings Summary Table
Parameter | Value/Description |
---|---|
Chemical Structure | [2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole; HCl] |
Primary Action | Alpha-adrenergic receptor agonist |
Common Uses | Decongestant (nasal and ocular applications) |
Onset of Action | ~15 minutes |
Duration of Effect | 4 to 8 hours |
Side Effects | Rebound congestion, CNS effects |
Q & A
Basic Research Questions
Q. What are the molecular structure and pharmacological classification of Nemazoline hydrochloride?
this compound (C₁₀H₁₁Cl₂N₃·ClH) is a histamine H₁ receptor antagonist and α-adrenergic agonist, with a molecular weight of 289.6 g/mol. Its SMILES notation is C1C(CC(C(C1Cl)N)Cl)CC2=NCCN2.Cl
, reflecting a dichlorophenyl-imidazoline backbone . Pharmacologically, it exhibits dual activity: α₁-adrenergic agonism (vasoconstriction) and α₂-adrenergic antagonism, making it relevant for studying receptor cross-talk .
Q. What are the standard analytical methods for assessing purity and stability of this compound?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (4.6 mm × 25 cm, 5 µm packing) with a mobile phase of water:acetonitrile (70:30 v/v) and UV detection at 250 nm. System suitability requires resolution ≥2.0 between Nemazoline and related impurities (e.g., dichlorobenzene derivatives) .
- Loss on Drying : Dry at 105°C under vacuum for 3 hours; acceptable weight loss ≤0.5% .
- Heavy Metal Testing : Limit ≤0.001% via USP-compliant sulfide precipitation .
Q. How should this compound be stored to maintain stability?
Store in airtight, light-resistant containers at 15–30°C. Avoid prolonged exposure to humidity, as hygroscopicity may alter dissolution profiles .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in Nemazoline’s dual α-adrenergic activity?
Contradictory reports on its α₁/α₂ activity may arise from tissue-specific receptor density or assay conditions.
- Experimental Design :
- Use isolated tissue models (e.g., rat aorta for α₁, guinea pig ileum for α₂) with controlled buffer pH (7.4) and temperature (37°C).
- Compare dose-response curves with selective antagonists (e.g., prazosin for α₁, yohimbine for α₂) .
- Validate via radioligand binding assays (e.g., ³H-prazosin for α₁ affinity).
- Data Interpretation : Normalize responses to tissue mass and receptor expression levels (qPCR/Western blot) to account for variability .
Q. What methodologies are recommended for impurity profiling of this compound in synthetic batches?
Impurities often include dichlorobenzene derivatives and imidazoline dimers.
- Chromatographic Setup :
- Column: L1 packing (5 µm, 250 mm × 4.6 mm).
- Mobile Phase: Gradient of 0.1% phosphoric acid (A) and acetonitrile (B), 1.7 mL/min flow rate .
- Quantification :
- Prepare reference standards for impurities (e.g., USP Nemazoline Related Compound A RS) .
- Calculate impurity % using:
Impurity %=CTCS×rSrU×100
where CS = standard concentration, CT = test sample concentration, rU/rS = peak area ratios .
Q. How can researchers optimize this compound formulations for in vivo pharmacokinetic studies?
- Excipient Selection : Use viscosity-reducing agents (e.g., pyridoxine hydrochloride at 400 µg/mL) to enhance solubility in aqueous buffers .
- Dosage Form : For intravenous delivery, prepare isotonic solutions (pH 5.0–6.6) with 0.9% NaCl to prevent hemolysis .
Q. Methodological Challenges and Solutions
Q. How to address discrepancies in Nemazoline’s receptor binding data across studies?
- Potential Causes : Variability in assay buffers (e.g., Mg²⁺ concentration affects α₂ affinity) or tissue preparation (fresh vs. frozen).
- Mitigation : Standardize protocols using USP/Ph.Eur. guidelines for buffer composition and tissue handling .
Q. What validation criteria are critical for this compound bioanalytical assays?
Eigenschaften
CAS-Nummer |
111073-18-8 |
---|---|
Molekularformel |
C10H12Cl3N3 |
Molekulargewicht |
280.6 g/mol |
IUPAC-Name |
2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H |
InChI-Schlüssel |
ASIGTNNPGBMHLP-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Kanonische SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Synonyme |
2-(4-amino-3,5-dichlorobenzyl)imidazoline A 57219 A-57219 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.